6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ these strategies to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent antimicrobial activity.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7Cl2N3 |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-7(11)13-3-5(9)2-6(10)8(13)12-4/h2-3H,11H2,1H3 |
InChI Key |
IJYNVBSIRQVARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Cl)Cl)N |
Origin of Product |
United States |
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